1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine is a complex organic compound characterized by the presence of sulfonyl and imidazolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate imidazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The imidazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine is unique due to the presence of both sulfonyl and imidazolidine groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5889-46-3 |
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Molecular Formula |
C14H22N2O4S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-methylsulfonyl-2-propan-2-ylimidazolidine |
InChI |
InChI=1S/C14H22N2O4S2/c1-11(2)14-15(21(4,17)18)9-10-16(14)22(19,20)13-7-5-12(3)6-8-13/h5-8,11,14H,9-10H2,1-4H3 |
InChI Key |
PQMWWLVCOSTLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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